1,4-Dimethylisoquinoline
Overview
Description
1,4-Dimethylisoquinoline is a nitrogen-containing heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids. The structure of this compound consists of a benzene ring fused to a pyridine ring, with two methyl groups attached at the 1 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethylisoquinoline can be synthesized through various methods. One common approach involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . Another method includes the alkylation of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione with 1-chloro-2-bromoethane in the presence of potassium carbonate and triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of isoquinoline synthesis, such as the use of metal catalysts and cyclization reactions, are likely applicable.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethylisoquinoline undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert this compound to its N-oxide form.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Peracetic acid is commonly used for oxidation reactions.
Reduction: Hydrogen with a platinum catalyst is used for catalytic reduction.
Substitution: Bromine in nitrobenzene is used for bromination reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Brominated isoquinoline derivatives.
Scientific Research Applications
1,4-Dimethylisoquinoline has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Industry: Isoquinoline derivatives are used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dimethylisoquinoline involves its interaction with molecular targets and pathways. Isoquinoline derivatives can intercalate with DNA, inhibit topoisomerase II, and interact with various enzymes and receptors. These interactions can lead to biological effects such as anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of 1,4-Dimethylisoquinoline, with a similar structure but without the methyl groups.
Quinoline: A related compound with a nitrogen atom at a different position in the ring system.
Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.
Uniqueness
This compound is unique due to the presence of methyl groups at the 1 and 4 positions, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its interactions with molecular targets and improve its potential as a therapeutic agent .
Properties
IUPAC Name |
1,4-dimethylisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-7-12-9(2)11-6-4-3-5-10(8)11/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVQWFVNDPGUOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=CC=CC=C12)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90313550 | |
Record name | 1,4-dimethylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90313550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1721-95-5 | |
Record name | 1,4-Dimethylisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1721-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 272276 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001721955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC272276 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272276 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-dimethylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90313550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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